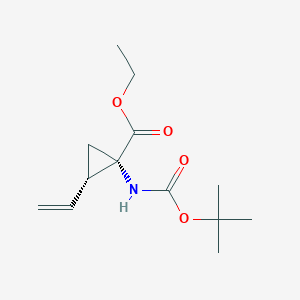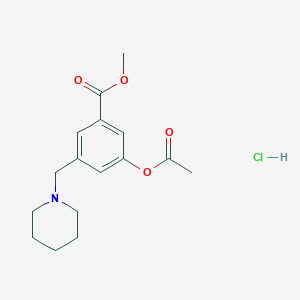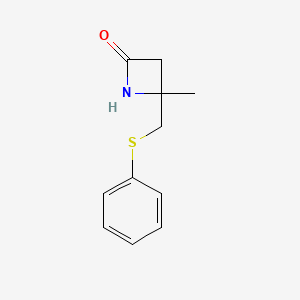
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired azetidinone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of azetidinone synthesis can be applied. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one has several scientific research applications:
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its biological activity.
Spiro-azetidin-2-one: A spirocyclic derivative with enhanced rigidity and biological activity.
Phenylsulfanylmethyl-azetidin-2-one: A related compound with similar substituents but different biological properties.
Uniqueness
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one is unique due to the presence of both a methyl group and a phenylsulfanylmethyl group on the azetidinone ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
53598-93-9 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-methyl-4-(phenylsulfanylmethyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NOS/c1-11(7-10(13)12-11)8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
InChI Key |
HWNBODVECSTPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
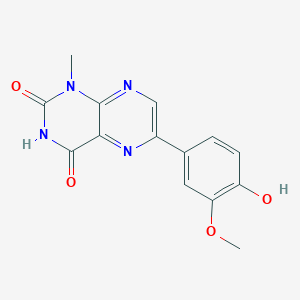
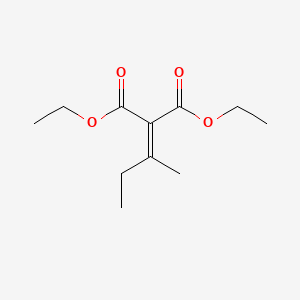
![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
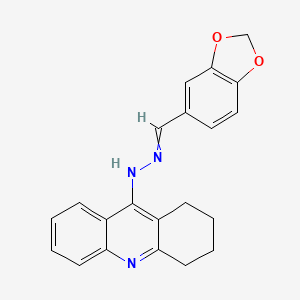
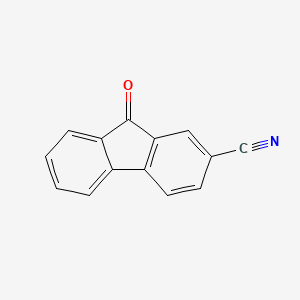
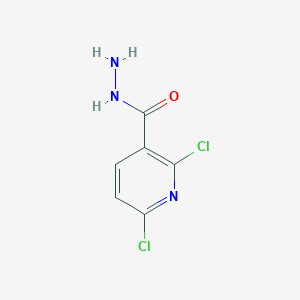
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
